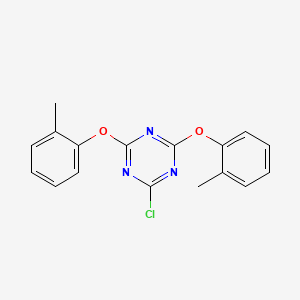
3-(Propan-2-yl)tetracen-5(12H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)tetracen-5(12H)-one: is a chemical compound that belongs to the tetracene family Tetracenes are polycyclic aromatic hydrocarbons consisting of four linearly fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)tetracen-5(12H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of tetracene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Propan-2-yl)tetracen-5(12H)-one can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated tetracenes and other substituted derivatives.
Scientific Research Applications
Chemistry: 3-(Propan-2-yl)tetracen-5(12H)-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study the binding interactions with DNA and proteins.
Medicine: The compound is being investigated for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities such as anti-cancer or anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other electronic materials. Its aromatic structure makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)tetracen-5(12H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It may also inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the inhibition of DNA replication and transcription, leading to potential therapeutic effects.
Comparison with Similar Compounds
- 2-(Propan-2-yl)tetracene-5,12-dione
- 5,12-Bis((triisopropylsilyl)ethynyl)tetracene
Comparison: 3-(Propan-2-yl)tetracen-5(12H)-one is unique due to its specific substitution pattern on the tetracene backbone. Compared to 2-(Propan-2-yl)tetracene-5,12-dione, it has a different position of the propan-2-yl group, which can lead to different chemical reactivity and biological activity. The presence of the propan-2-yl group in this compound also distinguishes it from 5,12-Bis((triisopropylsilyl)ethynyl)tetracene, which has bulky triisopropylsilyl groups that significantly alter its physical and chemical properties.
Properties
CAS No. |
62775-14-8 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-propan-2-yl-12H-tetracen-5-one |
InChI |
InChI=1S/C21H18O/c1-13(2)14-7-8-17-10-18-9-15-5-3-4-6-16(15)12-20(18)21(22)19(17)11-14/h3-9,11-13H,10H2,1-2H3 |
InChI Key |
PZVHDSALMFEIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CC3=CC4=CC=CC=C4C=C3C2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


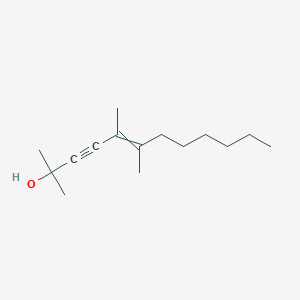
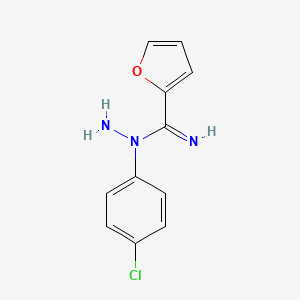
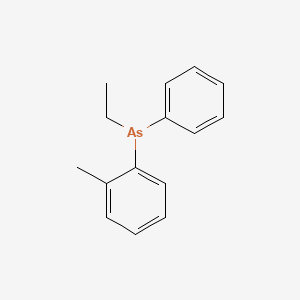
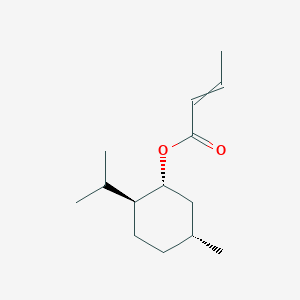
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
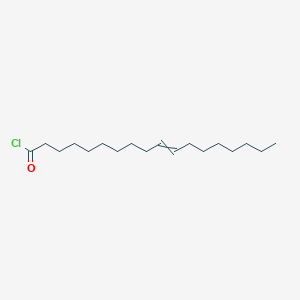

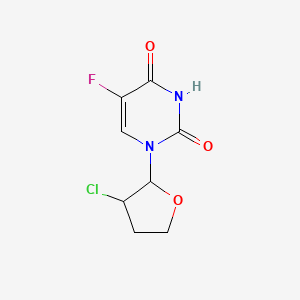
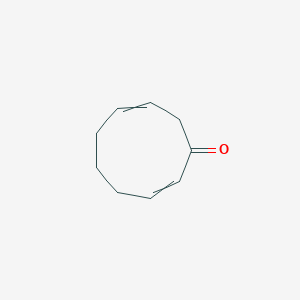
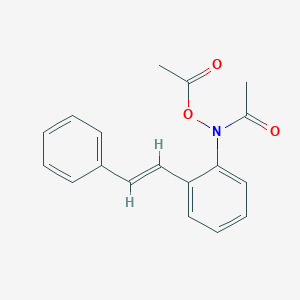
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
